molecular formula C10H12ClNO B086731 2-Chloro-N-phenethylacetamide CAS No. 13156-95-1

2-Chloro-N-phenethylacetamide

Cat. No. B086731
CAS RN: 13156-95-1
M. Wt: 197.66 g/mol
InChI Key: LNWWGHNQLOXRTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloroacetamides has been reported through various methods, including chloroacetylation of corresponding aryl amine, yielding N-aryl 2-chloroacetamides. These methods emphasize the versatility in synthesizing chloroacetamide derivatives through the manipulation of chloroacetyl chloride with different amines under controlled conditions (Sidhu, Sattur, & Jaleel, 1962).

Molecular Structure Analysis

Molecular structure analysis of chloro-N-phenethylacetamide derivatives has been facilitated through X-ray crystallography, revealing intricate details about intramolecular hydrogen bonding and molecular conformations. For instance, studies have shown that certain chloroacetamide derivatives crystallize in specific space groups, with intramolecular H-bonding playing a crucial role in their structural stability (Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-N-phenethylacetamide derivatives often entail nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. These reactions can lead to the formation of heterocyclic systems, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Abdel‐Latif, Fahad, & Ismail, 2020).

Physical Properties Analysis

The physical properties of chloroacetamide derivatives, such as melting points and solubility, are often determined through their synthesis and subsequent purification processes. The physical characteristics can provide insights into the compound's potential applications and handling requirements.

Chemical Properties Analysis

The chemical properties of 2-Chloro-N-phenethylacetamide and its derivatives are characterized by their functional groups, which influence their reactivity and interaction with other molecules. The presence of the chloroacetamide group contributes to the compound's ability to undergo various chemical reactions, including those leading to the formation of different heterocyclic compounds.

  • Synthesis and anticonvulsant activity of some N‐phenethylacetamides, highlighting the compound's synthesis and unexpected pharmacological properties (Sidhu, Sattur, & Jaleel, 1962).
  • Synthesis, X-Ray Crystallography, Theoretical Investigation, and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, detailing the molecular structure and intramolecular interactions (Jansukra et al., 2021).
  • The chemical reactivity of N-aryl 2-chloroacetamides towards various nucleophiles, describing the compound's versatile chemical reactions and the potential for synthesizing heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).

Scientific Research Applications

  • Preparation of Amide Podand

    • Field : Organic Chemistry
    • Application : 2-Chloro-N-phenethylacetamide may be used in the preparation of N, N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand .
    • Method : The specific method of preparation is not provided in the source .
    • Results : The outcome of this application is the production of an amide podand .
  • Preparation of Phenylacetamide-based Schiff Base Ligands

    • Field : Organic Chemistry
    • Application : 2-Chloro-N-phenethylacetamide may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
    • Method : The specific method of preparation is not provided in the source .
    • Results : The outcome of this application is the production of phenylacetamide-based Schiff base ligands .
  • Antifungal Activity

    • Field : Medical and Biological Research
    • Application : 2-Chloro-N-phenethylacetamide has been found to have fungicidal and antibiofilm activity against fluconazole-resistant Candida spp .
    • Method : The specific method of application is not provided in the source .
    • Results : The outcome of this application is the discovery of a new molecule with potential antifungal properties .

Safety And Hazards

The safety information for 2-Chloro-N-phenethylacetamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWWGHNQLOXRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157110
Record name Acetamide, 2-chloro-N-phenethyl-
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-phenethylacetamide

CAS RN

13156-95-1
Record name 2-Chloro-N-(2-phenylethyl)acetamide
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Record name Acetamide, 2-chloro-N-phenethyl-
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Record name Acetamide, 2-chloro-N-phenethyl-
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Record name 2-Chloro-N-phenethyl-acetamide
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Synthesis routes and methods I

Procedure details

KR2002076486 describes a process for preparation of praziquantel by reacting phenylethylamine with chloroacetyl chloride to obtain 2-chloro-N-phenethylacetamide. The compound 2-chloro-N-phenethylacetamide is then reacted with pthalimide to give 2-pthalimido-N-phenethylacetamide, which is then treated with hydrazine monohydrate to give 2-amino-N-phenylethylacetamide. On further treatment with bromoacetal, 2-amino-N-phenylethylacetamide gives 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. This compound on further cyclization and acylation using cyclohexanoylchloride forms praziquantel.
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Synthesis routes and methods II

Procedure details

Eur. J. Org. Chem. 2008, 895-913 describes a process comprising: a) reacting phenylethylamine with chloroacetyl chloride in presence of sodium bicarbonate to obtain 2-chloro-N-phenethylacetamide, b) treating 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal to give 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, c) making hydrochloride salt of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, and d) cyclising using sulphuric acid to form praziquanamine (i.e.4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline).
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Synthesis routes and methods III

Procedure details

β-phenylethylamine (0.68 kg) was taken in dry toluene (4.42 L) and sodium bicarbonate (0.612 kg) was added at 30° C. and cooled to 0-5° C. Chloroacetyl chloride was slowly added under nitrogen blanket at 0-10° C., stirred and maintained for 2 hr. After completion of the reaction, water was added slowly and reaction mass was allowed to attain 33±2° C. and the layers were separated. To the aqueous layer toluene was added, stirred and two layers were separated. To the organic layer dil HCl solution (0.653 L DM water+0.272 L con HCl) was added, stirred and two layers were separated. To the organic layer again sodium bicarbonate solution (0.653 L DM water+0.068 kg sodium bicarbonate) was added, stirred and two layers were separated. Water was added to the organic layer, stirred and two layers were separated. From the organic layer toluene was distilled out, methanol was added, heated to 58° C., stirred. To the reaction mass water was added, temperature was maintained at 58° C., stirred for 1-1.5 hr, cool to 30±2° C. for 3 hrs under stirring. Stirring was continued for 3 hrs at 0-5° C. The reaction mass was filtered, washed with water and dried.
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Synthesis routes and methods IV

Procedure details

Chloroacetylchloride (13.55 g, 120 mmol) was dropped into a solution of 2-phenylethylamine (12.12 g, 100 mmol), sodium bicarbonate (10.6 g, 126 mmol) in dichloromethane (100 ml) under ice cooling and the mixture was stirred for 2 hours. After addition of ice-water, the organic layer was separated and washed with 1N hydrochloric acid and brine. The solvents were removed under reduced pressure and the residue was recrystallized from mixture of water (20 ml) and methanol (30 ml) to afford 2-chloro-N-phenethyl-acetamide (18.33 g, 93%).
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Synthesis routes and methods V

Procedure details

5 ml of triethylamine were added to a solution of 3.64 g of phenethylamine dissolved in 35 ml of methylene chloride, and the mixture was stirred, whilst ice-cooling. 2.63 ml of chloroacetyl chloride were then added dropwise to the mixture over a period of 5 minutes, after which it was stirred for 30 minutes whilst ice-cooling. The reaction mixture was then concentrated by evaporation under reduced pressure, after which ethyl acetate was added to the residue. The ethyl acetate solution was washed, in turn, with water, with a 5% w/v aqueous solution of sodium bicarbonate, with 10% w/v aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride. It was then dried, and the solvent was distilled off. The residue was recrystallized from a mixture of ethyl acetate and hexane, to give 4.96 g of the title compound as pale yellow-brown needles melting at 62°-65° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-phenethylacetamide
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Citations

For This Compound
33
Citations
FJ Wang, ST Ma, JS Zhai - Journal of Pharmaceutical Research, 2013 - cabdirect.org
Improvement on synthesis process of the intermediate of praziquantel 2-chloro-N-phenethylacetamide. … Improvement on synthesis process of the intermediate of praziquantel 2-chloro-N-phenethylacetamide. …
Number of citations: 0 www.cabdirect.org
PP Dhawle, AS Goswami-Giri - Rasayan Journal of Chemistry, 2019 - researchgate.net
… ethyl amine and its derivatives with choloroacetylchloride in presence of organic base in DES as solvent gives compound (2) that is corresponding 2-Chloro-N-phenethylacetamide and …
Number of citations: 6 www.researchgate.net
S Nayak, SL Gaonkar - Rasayan Journal of Chemistry, 2022 - rasayanjournal.co.in
… In the present study initially, we planned to synthesize 2,4disubstituted thiazoles by condensing substituted thiosemicarbazones and 2-chloro-N-phenethylacetamide via Hantzsch …
Number of citations: 2 rasayanjournal.co.in
MS Phull, SS Jadav, CS Bohara - SynOpen, 2023 - thieme-connect.com
… Our initial focus was the process development for the key starting material 2-chloro-N-phenethylacetamide (19) (Scheme [2]). In this regard, 5.0 M solution of phenylethylamine (4.54 mL/…
Number of citations: 2 www.thieme-connect.com
SD Cho, SY Song, KH Kim, BX Zhao… - Bulletin of the Korean …, 2004 - koreascience.kr
… under reduced pressure and the residue was purified by column chromatography on silica gel using nhexane:ethyl acetate (1/1, v/v) as eluent affording 2-chloroN-phenethylacetamide (…
Number of citations: 26 koreascience.kr
CE Toscan, M Rahimi, M Bhadbhade… - Organic & …, 2015 - pubs.rsc.org
Glucocorticoids form a critical component of chemotherapy regimens for pediatric acute lymphoblastic leukemia (ALL) and the initial response to glucocorticoid therapy is a major …
Number of citations: 14 pubs.rsc.org
TA Adekiya, P Kumar, PPD Kondiah… - Expert Opinion on …, 2021 - Taylor & Francis
… patent, it was recorded that the condensation of β-phenylethylamine with chloroacetyl chloride in the presence of a solvent lead to the production of 2-chloro-N-phenethylacetamide as …
Number of citations: 9 www.tandfonline.com
SY Song - 2002 - lib4.changwon.ac.kr
… At the 100 ml round bottomed flask, 2-chloro-N-phenethylacetamide (29e) (1 g, 5.07 mmol) was added over mixture of 4-chloro-5-hydroxy2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (…
Number of citations: 0 lib4.changwon.ac.kr
Y Li, X Qi, H Jiang, X Deng, Y Dong, T Ding… - Bioorganic & Medicinal …, 2015 - Elsevier
… SAPA 1g was prepared by the reaction of 2-chloro-N-phenethylacetamide 3b with 7a according to the procedure described for SAPA 1a. Yield 37%; mp 127.6–129.8 C. ESI-MS m/z …
Number of citations: 19 www.sciencedirect.com
WM Ghorab, SA El-Sebaey, MM Ghorab - Bioorganic Chemistry, 2023 - Elsevier
A set of novel N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide 3–16 were designed and synthesized from 2-mercapto-3-phenylquinazolinone 2. The …
Number of citations: 5 www.sciencedirect.com

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